hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid
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Overview
Description
Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid is a heterocyclic organic compound characterized by a fused ring system containing both furan and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dihydropyran derivatives, which undergo cyclization in the presence of acid catalysts to form the desired compound . The reaction conditions often include moderate temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid: Another compound with a similar fused ring system but different structural orientation.
2H-Pyran-2-carboxaldehyde: A related compound with a pyran ring and an aldehyde functional group.
Uniqueness
Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid is unique due to its specific ring fusion and carboxylic acid functional group, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-8(10)6-2-1-5-3-11-4-7(5)12-6/h5-7H,1-4H2,(H,9,10) |
InChI Key |
BODQSVXBOPYONR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2C1COC2)C(=O)O |
Origin of Product |
United States |
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